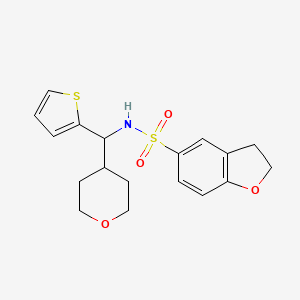

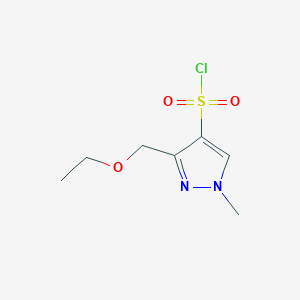

![molecular formula C15H13BrN2O3 B3013854 [2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 380555-94-2](/img/structure/B3013854.png)

[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ligand Development for Biological Labeling

A study by Charbonnière, Weibel, and Ziessel (2002) described the synthesis of ligands bearing 6-bromo-2,2'-bipyridine pendant arms, which are structurally similar to "[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate". These ligands were designed for potential labeling of biological materials, demonstrating the compound's relevance in the development of biologically active markers. The synthetic protocols outlined provide a valuable approach to designing ligands with oxophilic and anionic sidearms, suitable for further functionalization and applications in biochemistry and molecular biology (Charbonnière, Weibel, & Ziessel, 2002).

Synthesis of Hypoglycemic Agents

Another study by Ishikawa, Kosasayama, Nakamura, and Konno (1978) investigated the reaction of 2-benzylaminoethylamine with cyanogen bromide, leading to compounds like 1-benzyl-2-iminoimidazolidine. This research is indicative of the compound's utility in synthesizing derivatives with potential hypoglycemic activity, highlighting its importance in medicinal chemistry and drug development (Ishikawa, Kosasayama, Nakamura, & Konno, 1978).

Crystal Structure and Hydrogen Bonding Studies

Research by Hemamalini and Fun (2010) on the crystal structure of 2-amino-5-bromopyridine–benzoic acid adducts and 2-amino-5-bromopyridinium 3-aminobenzoate highlights the compound's role in understanding hydrogen bonding and crystal packing. These studies provide insights into the structural and molecular interactions of similar compounds, which are essential for the rational design of materials and drugs (Hemamalini & Fun, 2010a); (Hemamalini & Fun, 2010b).

Electrocatalytic Carboxylation

A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to 6-aminonicotinic acid by Feng, Huang, Liu, and Wang (2010) demonstrates the compound's potential in green chemistry applications. This research explores an innovative approach to utilizing CO2, contributing to the development of sustainable chemical processes (Feng, Huang, Liu, & Wang, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

[2-(benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c16-13-6-12(8-17-9-13)15(20)21-10-14(19)18-7-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODFAKCYZJYFEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

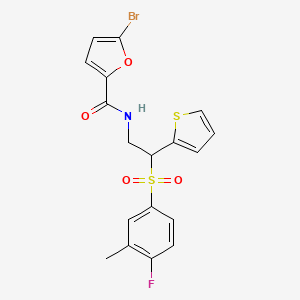

![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)

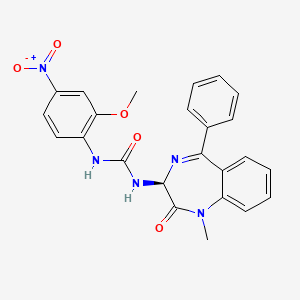

![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

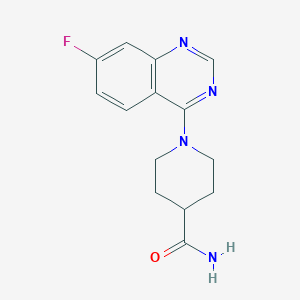

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)

![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)

![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)

![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)